molecular formula C41H70O12 B1248341 ginsenoside Mx

ginsenoside Mx

カタログ番号 B1248341
分子量: 755 g/mol
InChIキー: YNBYFOIDLBTOMW-IPTBNLQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ginsenoside Mx is a ginsenoside found in Panax ginseng that is dammarane which is substituted by hydroxy groups at the 3beta, 12beta and 20 pro-S positions and in which the hydroxy group at position 20 has been converted to the corresponding beta-D-xylopyranosyl-beta-D-glucopyranoside. It has a role as an antineoplastic agent and a plant metabolite. It is a ginsenoside, a tetracyclic triterpenoid, a beta-D-glucoside, a disaccharide derivative and a 3beta-hydroxy-4,4-dimethylsteroid. It derives from a (20S)-protopanaxadiol. It derives from a hydride of a dammarane.

科学的研究の応用

1. Skin Protection and Anti-Aging

Ginsenoside Mx, as a component of Notoginseng stem-leaf ginsenosides, has been studied for its protective effects against ultraviolet B (UVB)-induced skin damage. In human dermal fibroblasts, it was found to alleviate UVB-induced reactive oxygen species, reduce the expression of MMP-1 and IL-6, and accelerate the secretion of TGF-β and procollagen type I. This suggests its potential as a natural cosmetic ingredient for preventing and treating UVB-induced skin damage (Liu et al., 2018).

2. Antitumor Activities

Research has indicated the potential of ginsenoside bioactive compounds, including compound Mx (C-Mx), in the field of oncology. C-Mx, produced through biotransformation by Fusarium sacchari, a fungus isolated from soil-cultivated ginseng, exhibited significant in vitro and in vivo antitumor activities. This highlights the possibility of using C-Mx in developing antitumor agents (Han et al., 2007).

3. Cardiovascular Health

Ginsenoside Mx, as part of the ginsenoside family, contributes to the cardiovascular benefits of ginseng. Studies have shown that ginsenosides can have positive effects on heart disease through properties such as antioxidation, vasomotor regulation, improving lipid profiles, and influencing various ion channels (Lee & Kim, 2014).

4. Improved Drug Delivery Systems

Research into developing delivery systems for ginsenosides, including Mx, aims to overcome challenges like low solubility and poor bioavailability. Various delivery systems, such as polymer nanoparticles, liposomes, and microemulsions, are being explored to enhance the therapeutic potential of ginsenosides (Kim et al., 2018).

特性

製品名

ginsenoside Mx

分子式

C41H70O12

分子量

755 g/mol

IUPAC名

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-51-35-33(48)30(45)24(43)19-50-35)22-11-16-40(7)29(22)23(42)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,38-,39+,40+,41-/m0/s1

InChIキー

YNBYFOIDLBTOMW-IPTBNLQOSA-N

異性体SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)C

正規SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。